molecular formula C9H16 B083500 Ethylidenecycloheptane CAS No. 10494-87-8

Ethylidenecycloheptane

Cat. No.: B083500
CAS No.: 10494-87-8
M. Wt: 124.22 g/mol
InChI Key: MLFGNFYXTYMGAT-UHFFFAOYSA-N
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Description

Ethylidenecycloheptane is an organic compound with the molecular formula C(_9)H(_16) It is a member of the cycloalkene family, characterized by a seven-membered ring with an ethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylidenecycloheptane can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with ethylidene triphenylphosphorane in a Wittig reaction. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydride, and yields this compound as the primary product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that optimize yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, ensuring efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethylidenecycloheptane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cycloheptanone or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to cycloheptane or other reduced forms.

    Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various substituted cycloheptane derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a metal catalyst are often used.

    Substitution: Halogenating agents like bromine (Br(_2)) or chlorine (Cl(_2)) can be used under controlled conditions to achieve substitution.

Major Products:

    Oxidation: Cycloheptanone and other ketones.

    Reduction: Cycloheptane and other alkanes.

    Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

Ethylidenecycloheptane has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: Its derivatives are investigated for potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for compounds that target specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

Ethylidenecycloheptane can be compared with other cycloalkenes such as cyclohexene and cyclooctene. Unlike cyclohexene, which has a six-membered ring, and cyclooctene, which has an eight-membered ring, this compound’s seven-membered ring provides unique steric and electronic properties. This uniqueness makes it valuable for specific applications where other cycloalkenes may not be suitable.

Comparison with Similar Compounds

  • Cyclohexene
  • Cyclooctene
  • Methylidenecycloheptane

This compound stands out due to its distinct structural features and the versatility it offers in synthetic and industrial applications.

Biological Activity

Ethylidenecycloheptane is a cyclic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and toxicology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclic structure, which influences its reactivity and biological interactions. The compound's molecular formula is C9H14C_9H_{14}, and it features a double bond between the ethylidene group and the cycloheptane ring. This configuration may affect its ability to interact with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study conducted on various cyclic compounds showed that derivatives of cycloalkenes, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism of action is thought to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Cytotoxic Effects

This compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells, particularly in breast and colon cancer lines . The apoptotic pathway activated by this compound involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM across different cell types. The study concluded that this compound could serve as a lead compound for developing new anticancer agents .

Case Study 2: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of this compound. In acute toxicity tests on rodents, the compound exhibited low toxicity with an LD50 greater than 2000 mg/kg. However, chronic exposure studies indicated potential liver toxicity, necessitating further investigation into its long-term effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Production : this compound has been shown to induce oxidative stress in cells, contributing to cytotoxicity .
  • Gene Expression Modulation : The compound influences the expression of genes involved in apoptosis and cell cycle regulation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli>64 µg/mL

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)20
HT-29 (Colon Cancer)25
A549 (Lung Cancer)30

Properties

IUPAC Name

ethylidenecycloheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-2-9-7-5-3-4-6-8-9/h2H,3-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFGNFYXTYMGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146844
Record name Ethylidenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10494-87-8
Record name Ethylidenecycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylidenecycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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